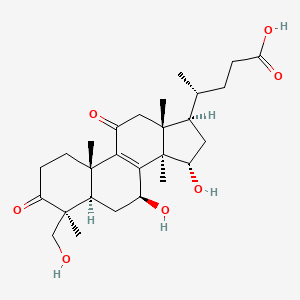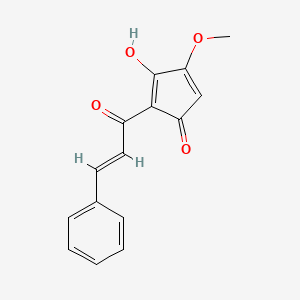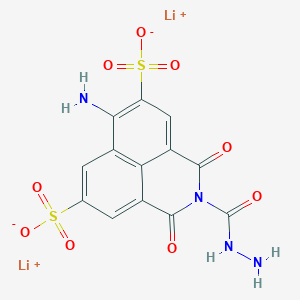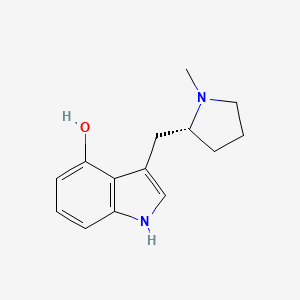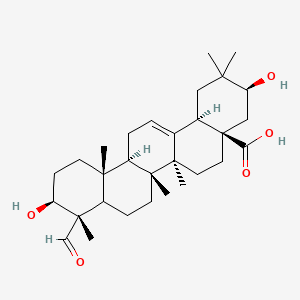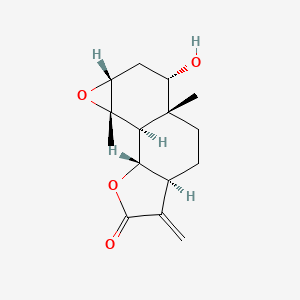
Lumicolchicina
Descripción general
Descripción
Lumicolchicine is a derivative of colchicine, a natural compound and secondary metabolite commonly produced by plants like Colchicum autumnale and Gloriosa superba . It has been used as a control in studies of the effects of colchicine on microtubule-dependent cellular processes . Prolonged UV-phototransformation of colchicine yields a series of lumi-derivatives with very different UV-absorption spectra and biological effects .
Synthesis Analysis
The synthesis of Lumicolchicine involves the phototransformation of colchicine. Excitation of colchicine at 366 nm populates the S1 orbital, from which the photoreaction of colchicine initially produces lumicolchicine directly in its ground state by a concerted disrotatory electrocyclization . This process involves the tropolone ring .Molecular Structure Analysis
The molecular formula of Lumicolchicine is C22H25NO6 . Its average mass is 399.437 Da and its monoisotopic mass is 399.168182 Da . The molecular structure of Lumicolchicine has one less acetamide group on ring B and ring C compared to colchicine .Chemical Reactions Analysis
The photolysis of colchicine under ultraviolet and visible light irradiation can effectively degrade colchicine into deacetamido-lumicolchicine . The process conforms to first-order kinetics .Physical And Chemical Properties Analysis
Lumicolchicine has a density of 1.3±0.1 g/cm3, a boiling point of 623.2±55.0 °C at 760 mmHg, and a flash point of 330.7±31.5 °C . Its molar refractivity is 104.6±0.4 cm3, and it has 7 H bond acceptors, 1 H bond donor, and 5 freely rotating bonds .Aplicaciones Científicas De Investigación
Estudio de Microtúbulos Vegetales
Lumicolchicina se ha utilizado como una herramienta en el estudio de los microtúbulos vegetales . Se ha utilizado como control en estudios de los efectos de la colchicina en los procesos celulares dependientes de los microtúbulos . La fototransformación UV prolongada de la colchicina produce una serie de derivados de lumi con espectros de absorción UV muy diferentes y efectos biológicos .
Efectos Biológicos de los Productos Secuenciales
Durante las fototransformaciones de la colchicina, la this compound forma una serie de productos secuenciales que tienen diferentes efectos biológicos . Por ejemplo, los productos intermedios inhiben fuertemente el crecimiento de las plántulas de berro .
Control en Estudios de los Efectos de la Colchicina
This compound se ha utilizado como control en estudios de los efectos de la colchicina en los procesos celulares dependientes de los microtúbulos . Esto ayuda a distinguir las respuestas celulares tóxicas de las basadas en microtúbulos a la colchicina .
Imitando las Acciones Citotóxicas de la Colchicina
This compound, derivada de la irradiación UV de la colchicina, imita muchas de las acciones citotóxicas de la colchicina en varias líneas de células de mamíferos cultivadas .
Sin Efecto sobre los Microtúbulos
A pesar de sus acciones citotóxicas, se ha demostrado que la this compound no afecta a los microtúbulos . Esto la convierte en una herramienta única en el estudio de los procesos celulares que son independientes de los microtúbulos .
Estudios de Biosíntesis
La biosíntesis de la colchicina implica precursores de aminoácidos, fenilalanina y tirosina . This compound, al ser un derivado de la colchicina, se puede utilizar para estudiar esta vía biosintética .
Mecanismo De Acción
Target of Action
Lumicolchicine, like its parent compound colchicine, primarily targets microtubules in cells . Microtubules are a component of the cell’s cytoskeleton and are involved in maintaining cell shape, enabling cell motility, and facilitating intracellular transport .
Mode of Action
This difference in action makes lumicolchicine a useful tool for distinguishing between the metabolic and microtubule-mediated processes in cell morphogenesis .
Biochemical Pathways
Colchicine is known to interfere with the polymerization of tubulin into microtubules, disrupting cellular processes such as mitosis .
Pharmacokinetics
Colchicine, its parent compound, is known to interact with at least three proteins: the colchicine receptor, tubulin, which governs the plasma elimination half-life of the drug; intestinal and hepatic cyp3a4, which is key to the biotransformation of the drug; and p-glycoprotein, a cell membrane transporter .
Result of Action
This suggests that lumicolchicine’s effects at the molecular and cellular level are less pronounced than those of colchicine .
Action Environment
It’s worth noting that lumicolchicine is produced from colchicine through a process of uv-phototransformation . This suggests that lumicolchicine’s properties and effects could potentially be influenced by exposure to light or other environmental factors .
Safety and Hazards
Direcciones Futuras
Lumicolchicine has been suggested as a useful drug to discriminate between the metabolic and microtubule-mediated processes in cell morphogenesis . It is also being investigated for its use as an anticancer drug . There is an urgent need to enhance the properties and increase the production of Lumicolchicine with the help of in vitro technologies .
Análisis Bioquímico
Biochemical Properties
Lumicolchicine does not bind to microtubule protein and does not interfere with the organization of the mitotic spindle . The biosynthesis of colchicine, from which lumicolchicine is derived, involves amino acid precursors, phenylalanine, and tyrosine .
Cellular Effects
Lumicolchicine has been found to have different effects on various types of cells. For instance, it does not inhibit the growth of cress seedlings as colchicine does . It also does not have the anti-inflammatory effect that colchicine exhibits .
Molecular Mechanism
The molecular mechanism of lumicolchicine involves the photoconversion of colchicine. This process yields a series of lumi-derivatives with very different UV-absorption spectra and biological effects . Lumicolchicine does not bind to microtubule protein, does not compete with colchicine for binding sites on microtubule protein .
Temporal Effects in Laboratory Settings
The biological effects of colchicine, from which lumicolchicine is derived, on leucocyte functions, such as inhibition of chemotaxis, require 24–48 h to develop
Metabolic Pathways
The biosynthesis of colchicine, from which lumicolchicine is derived, involves amino acid precursors, phenylalanine, and tyrosine .
Transport and Distribution
The distribution half-life of colchicine is 1–2.7 h, and it is widely taken up by tissues
Subcellular Localization
Colchicine, from which lumicolchicine is derived, binds to the cytoplasmic protein that appears to form microtubules, including those in the mitotic spindle
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of Lumicolchicine involves the modification of the natural product colchicine. The key modification involves the introduction of a methoxy group at position 7 of the B ring of colchicine. This modification is achieved through a series of chemical transformations.", "Starting Materials": [ "Colchicine", "Methyl iodide", "Sodium hydride", "Sodium methoxide", "Acetic anhydride", "Acetic acid", "Methanol", "Chloroform", "Water" ], "Reaction": [ "Step 1: Colchicine is treated with methyl iodide and sodium hydride to introduce a methyl group at position 7 of the B ring.", "Step 2: The resulting compound is treated with sodium methoxide to replace the methyl group with a methoxy group.", "Step 3: The compound is then acetylated using acetic anhydride and acetic acid to protect the methoxy group.", "Step 4: The protected compound is then treated with methanol and chloroform to remove the acetyl group and reveal the methoxy group at position 7.", "Step 5: The final compound, Lumicolchicine, is obtained by recrystallization from water." ] } | |
| 6901-13-9 | |
Fórmula molecular |
C22H25NO6 |
Peso molecular |
399.4 g/mol |
Nombre IUPAC |
N-[(10S,12S,16R)-3,4,5,14-tetramethoxy-13-oxo-10-tetracyclo[9.5.0.02,7.012,16]hexadeca-1(11),2,4,6,14-pentaenyl]acetamide |
InChI |
InChI=1S/C22H25NO6/c1-10(24)23-13-7-6-11-8-15(27-3)21(28-4)22(29-5)16(11)17-12-9-14(26-2)20(25)18(12)19(13)17/h8-9,12-13,18H,6-7H2,1-5H3,(H,23,24)/t12-,13-,18-/m0/s1 |
Clave InChI |
VKPVZFOUXUQJMW-LXIYXOSZSA-N |
SMILES isomérico |
CC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=C1[C@@H]4[C@H]3C=C(C4=O)OC)OC)OC)OC |
SMILES |
CC(=O)NC1CCC2=CC(=C(C(=C2C3=C1C4C3C=C(C4=O)OC)OC)OC)OC |
SMILES canónico |
CC(=O)NC1CCC2=CC(=C(C(=C2C3=C1C4C3C=C(C4=O)OC)OC)OC)OC |
Apariencia |
Solid powder |
| 6901-13-9 6901-14-0 |
|
Pictogramas |
Irritant |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
eta Lumicolchicine beta-Lumicolchicine gamma Lumicolchicine gamma-Lumicolchicine Lumicolchicines |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


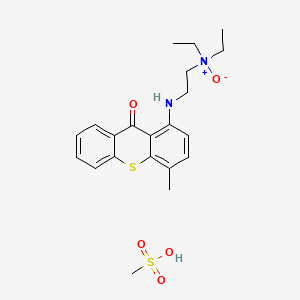

![Cyclohexanol, 1-[(1,1-dimethylethyl)azo]-](/img/structure/B1675356.png)

